4-tert-Butyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester

CAS No.: 894802-56-3

Cat. No.: VC3379652

Molecular Formula: C14H26N2O4

Molecular Weight: 286.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 894802-56-3 |

|---|---|

| Molecular Formula | C14H26N2O4 |

| Molecular Weight | 286.37 g/mol |

| IUPAC Name | 4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |

| Standard InChI | InChI=1S/C14H26N2O4/c1-13(2,3)15-7-8-16(10(9-15)11(17)18)12(19)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,17,18) |

| Standard InChI Key | FUIROEIGZLLCSV-UHFFFAOYSA-N |

| SMILES | CC(C)(C)N1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C |

| Canonical SMILES | CC(C)(C)N1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structure

Basic Identification

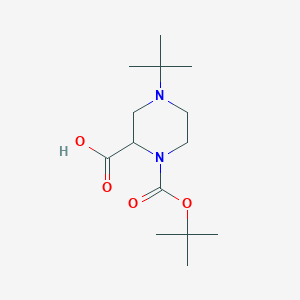

4-tert-Butyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester is an organic compound characterized by a piperazine ring with specific functional group substitutions. The compound possesses the following identifying characteristics:

| Property | Value |

|---|---|

| CAS Registry Number | 894802-56-3 |

| Molecular Formula | C₁₄H₂₆N₂O₄ |

| Molecular Weight | 286.37 g/mol |

| IUPAC Name | 4-tert-Butyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester |

| Purity (Commercial) | Not Less Than 97% |

The compound contains a piperazine heterocycle with a tert-butyl group at the 4-position, a carboxylic acid at the 2-position, and a tert-butyl ester protecting group at the 1-position . This structural arrangement creates a molecule with distinct chemical reactivity and applications.

Structural Features

The compound's structure can be characterized by three key components:

-

Piperazine core: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4

-

Protecting group: A tert-butyloxycarbonyl (Boc) protecting group at position 1

-

Functional groups: A free carboxylic acid at position 2 and a tert-butyl substituent at position 4

This specific arrangement of functional groups provides unique chemical properties that distinguish it from related piperazine derivatives. The presence of both a protected amine (via the Boc group) and a free carboxylic acid creates a molecule with selective reactivity, making it valuable for multi-step synthetic processes.

Physical and Chemical Properties

Physical Properties

| Property | Value/Description |

|---|---|

| Physical State | Likely a solid at room temperature |

| Color | Typically white to off-white (common for similar compounds) |

| Solubility | Likely soluble in organic solvents such as dichloromethane, chloroform, and DMSO; limited solubility in water |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified, but related compounds show boiling points in the range of 350-360°C at 760 mmHg |

The tert-butyl groups contribute to the compound's hydrophobicity, while the carboxylic acid moiety provides a site for hydrogen bonding and increased polarity.

Chemical Reactivity

The chemical reactivity of 4-tert-Butyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester is largely defined by its functional groups:

-

Carboxylic acid group (position 2): Capable of standard carboxylic acid reactions including esterification, amide formation, and decarboxylation

-

Boc-protected amine (position 1): Stable under basic and nucleophilic conditions but cleaved under acidic conditions

-

tert-Butyl group (position 4): Provides steric hindrance and hydrophobicity; generally inert under most reaction conditions

The compound's most valuable feature is its orthogonal protection strategy, allowing selective chemical modifications at different positions of the molecule.

Comparison with Structural Analogs

Related Piperazine Derivatives

Several structurally related compounds appear in the chemical literature, each with distinct patterns of substitution on the piperazine core:

| Compound | CAS Number | Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|---|

| 4-tert-Butyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester | 894802-56-3 | C₁₄H₂₆N₂O₄ | 286.37 g/mol | Target compound |

| Di-tert-butyl piperazine-1,4-dicarboxylate | 76535-75-6 | C₁₄H₂₆N₂O₄ | 286.37 g/mol | Boc groups at positions 1 and 4 |

| n-4-Boc-2-piperazinecarboxylic acid tert-butyl ester | 438631-75-5 | C₁₄H₂₆N₂O₄ | 286.37 g/mol | Boc group at position 4; tert-butyl ester at position 2 |

| 4-Acetyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester | 939997-63-4 | C₁₂H₂₀N₂O₅ | 272.30 g/mol | Acetyl group instead of tert-butyl at position 4 |

These structural analogs share the piperazine scaffold but differ in the position and nature of protecting groups and functional substituents . These differences, while seemingly minor, can significantly impact reactivity patterns and applications in synthetic pathways.

Structure-Property Relationships

The specific arrangement of functional groups in 4-tert-Butyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester impacts its chemical properties in several ways:

-

The tert-butyl group at position 4 (versus a Boc group in some analogs) alters the electronic distribution and steric profile around the piperazine nitrogen

-

The carboxylic acid at position 2 provides a reactive handle that is absent in symmetrically protected analogs

-

The Boc protecting group at position 1 allows for selective deprotection strategies

These structure-property relationships make each piperazine derivative suitable for specific synthetic applications, with our target compound being particularly valuable when selective functionalization at the carboxylic acid position is required while maintaining the protected amine and tert-butyl substituent.

Applications and Uses

Role in Pharmaceutical Research

The primary significance of 4-tert-Butyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester lies in its potential applications in pharmaceutical research and development:

-

Building block for complex drug molecules: The piperazine scaffold appears in numerous pharmaceutical compounds, and selectively protected derivatives like our target molecule serve as valuable intermediates

-

Structure-activity relationship studies: The compound allows for selective modification at the carboxylic acid position while maintaining other structural features

-

Medicinal chemistry: Used in the synthesis of potential pharmaceutical agents targeting various biological pathways

Synthetic Utility

The compound's value in organic synthesis stems from its unique pattern of protection and functional groups:

-

Orthogonal protection strategy: The Boc group and free carboxylic acid can be manipulated independently

-

Scaffold diversification: The carboxylic acid provides a handle for introducing diverse functionalities

-

Solid-phase synthesis: Potentially useful in solid-phase peptide synthesis or other solid-supported chemistry applications

Analytical Characterization

Spectroscopic Properties

Standard analytical methods for characterizing 4-tert-Butyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester would typically include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the tert-butyl groups (typically as singlets around 1.4-1.5 ppm)

-

¹³C NMR would display signals for carbonyl carbons (~170-175 ppm) and quaternary carbons of the tert-butyl groups (~80 ppm for Boc and ~28-30 ppm for tert-butyl)

-

-

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands for carboxylic acid (broad O-H stretch ~3000-3500 cm⁻¹, C=O stretch ~1700-1725 cm⁻¹)

-

Carbamate C=O stretch (~1690-1710 cm⁻¹)

-

-

Mass Spectrometry:

-

Molecular ion peak at m/z 286 (corresponding to the molecular weight)

-

Fragmentation patterns would likely show loss of tert-butyl groups (m/z 57) and CO₂ (m/z 44)

-

Chromatographic Analysis

For purity determination and quality control, chromatographic methods would be employed:

-

High-Performance Liquid Chromatography (HPLC):

-

Typically using reverse-phase columns (C18)

-

UV detection at wavelengths appropriate for carbamate and carboxylic acid groups (~210-220 nm)

-

-

Thin-Layer Chromatography (TLC):

-

Using silica gel plates

-

Visualization with UV and staining reagents (e.g., ninhydrin, potassium permanganate)

-

| Hazard Type | Assessment | Precautionary Measures |

|---|---|---|

| Acute Toxicity | Potentially harmful if swallowed | Avoid ingestion; practice good laboratory hygiene |

| Skin Irritation | May cause skin irritation | Use appropriate gloves; avoid skin contact |

| Eye Irritation | May cause serious eye irritation | Use eye protection; provide eyewash stations |

| Respiratory | May cause respiratory irritation | Use in well-ventilated areas; avoid dust/vapor inhalation |

This assessment is based on hazard statements (H302, H315, H319, H335) associated with structurally related compounds such as Di-tert-butyl piperazine-1,4-dicarboxylate .

Future Research Directions

Structure-Activity Relationship Studies

Future research on 4-tert-Butyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester could explore:

-

Systematic variation of the substitution pattern on the piperazine ring

-

Investigation of the impact of different protecting groups on reactivity and biological activity

-

Exploration of the compound's utility in the synthesis of novel pharmaceutical agents

Synthetic Methodology Development

Opportunities for methodological advancement include:

-

Development of more efficient synthetic routes with higher yields

-

Investigation of catalytic methods for selective functionalization

-

Application in flow chemistry and continuous processing

Biological Activity Assessment

Although primarily used as a synthetic intermediate, exploration of potential biological activities of the compound itself and its derivatives could reveal unexpected applications in medicinal chemistry and drug discovery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume